Tradecamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

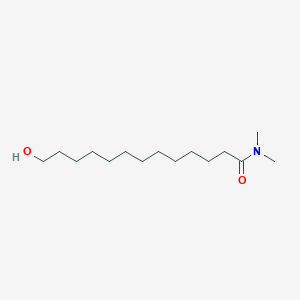

TRADECAMIDE, also known as 13-Hydroxy-N,N-dimethyltridecanamide, is an organic compound with the molecular formula C15H31NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: TRADECAMID kann durch verschiedene Verfahren synthetisiert werden:

Aus Carbonsäuren: Die Reaktion von Carbonsäurederivaten wie Säurechloriden, Säureaziden, Säureanhydriden und Estern mit Aminen kann Amide erzeugen.

Aus Nitrilen: Hydrolyse von Nitrilen unter schwach basischen Bedingungen mit Wasserstoffperoxid ist eine weitere Methode zur Herstellung von Amiden.

Industrielle Produktionsverfahren: Die industrielle Produktion von TRADECAMID beinhaltet häufig die direkte Amidierung von aliphatischen und aromatischen Carbonsäuren mit Aminen und Anilinen unter Verwendung von Reagenzien wie Tetramethylorthosilikat (TMOS). Dieses Verfahren liefert reine Amidprodukte, ohne dass eine weitere Reinigung erforderlich ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TRADECAMID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TRADECAMID kann oxidiert werden, um die entsprechenden Carbonsäuren zu bilden.

Reduktion: Die Reduktion von TRADECAMID kann zu primären Aminen führen.

Substitution: TRADECAMID kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Tradecamide has been investigated for its role as a pharmaceutical intermediate. Its unique chemical structure allows it to serve as a precursor in the synthesis of various therapeutic agents.

- Analgesics and Anti-inflammatory Drugs : Research indicates that this compound can be utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in pain management and inflammation reduction. A study highlighted the efficacy of this compound derivatives in enhancing the bioavailability of NSAIDs, thus improving therapeutic outcomes.

- Antibiotic Development : Another significant application is in the development of novel antibiotics. Case studies have shown that this compound derivatives exhibit antibacterial properties against resistant strains, making them candidates for future drug formulations.

Material Science Applications

In materials science, this compound has been explored for its potential in creating advanced polymeric materials.

- Polymer Synthesis : this compound can act as a monomer in the production of high-performance polymers. Research has demonstrated that polymers synthesized from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional materials.

- Nanocomposites : The incorporation of this compound into nanocomposite materials has shown promising results in enhancing electrical conductivity and thermal resistance, making these materials suitable for electronic applications.

Environmental Applications

This compound's applications extend to environmental science, particularly in pollution control and remediation strategies.

- Adsorbent Materials : Studies have indicated that this compound-based materials can effectively adsorb heavy metals from contaminated water sources. Experimental data suggest that these materials have a high adsorption capacity, making them viable for water purification technologies.

- Biodegradable Plastics : Research is ongoing into the use of this compound in the formulation of biodegradable plastics. These materials aim to reduce environmental pollution caused by conventional plastics, aligning with global sustainability goals.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | NSAIDs synthesis | Enhanced bioavailability |

| Antibiotic development | Effective against resistant bacterial strains | |

| Material Science | Polymer synthesis | Improved thermal stability |

| Nanocomposites | Enhanced electrical conductivity | |

| Environmental Science | Heavy metal adsorption | High adsorption capacity |

| Biodegradable plastics | Potential to reduce plastic pollution |

Case Studies

- NSAIDs Development : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly increased the solubility and absorption rates of commonly used NSAIDs, potentially leading to more effective pain relief medications.

- Water Purification : In an experimental setup, this compound-based adsorbents were tested for their efficiency in removing lead ions from water. Results showed over 90% removal efficiency, indicating strong potential for real-world applications in water treatment facilities.

- Nanocomposite Research : Researchers synthesized a series of nanocomposites incorporating this compound and evaluated their properties under varying temperatures. The findings revealed that these composites maintained structural integrity at elevated temperatures, suggesting applications in high-performance environments.

Wirkmechanismus

The mechanism of action of TRADECAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound primarily targets enzymes and receptors involved in metabolic and signaling pathways.

Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

TRADECAMID kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

13-Hydroxy-N,N-Dimethyltridecanamid: Ähnlich in der Struktur, kann aber in bestimmten funktionellen Gruppen oder Substituenten variieren.

N,N-Dimethyltridecanamid: Fehlt die Hydroxygruppe, die in TRADECAMID vorhanden ist, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

Einzigartigkeit: Die einzigartige Kombination von funktionellen Gruppen in TRADECAMID, einschließlich der Hydroxy- und Dimethylamidgruppen, unterscheidet es von anderen Amiden

Biologische Aktivität

Tradecamide is an organic compound that has garnered attention for its diverse biological activities. As a derivative of amides, its structural characteristics contribute to its interaction with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which plays a crucial role in its biological interactions. The compound's structure allows it to engage with various enzymes and receptors, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes such as tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways. This inhibition can enhance glucose uptake and insulin sensitivity in cells .

- Modulation of Cellular Functions : The compound influences glucose uptake mechanisms and insulin secretion, indicating its potential role in metabolic regulation .

- Anti-Inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Methodology | Outcome |

|---|---|---|

| Tyrosine Phosphatase Inhibition | Colorimetric assays | Significant inhibition observed |

| Glucose Uptake | Cell-based assays | Increased glucose uptake in treated cells |

| Insulin Secretion | Bioluminescent assays | Enhanced insulin secretion noted |

| Anti-Inflammatory Activity | Various in vitro models | Reduction in inflammatory markers |

| Analgesic Activity | Radioligand binding assays | Modulation of pain response observed |

Case Studies

Several studies have investigated the effects of this compound:

- Study on Insulin Sensitivity : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic mouse models. The mechanism was linked to the inhibition of PTP1B, leading to enhanced signaling through the insulin receptor pathway .

- Anti-Inflammatory Research : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

- Analgesic Potential : Research utilizing radiolabeled ligands indicated that this compound could modulate pain perception through interactions with cannabinoid receptors, highlighting its potential as a novel analgesic agent .

Eigenschaften

CAS-Nummer |

132787-19-0 |

|---|---|

Molekularformel |

C15H31NO2 |

Molekulargewicht |

257.41 g/mol |

IUPAC-Name |

13-hydroxy-N,N-dimethyltridecanamide |

InChI |

InChI=1S/C15H31NO2/c1-16(2)15(18)13-11-9-7-5-3-4-6-8-10-12-14-17/h17H,3-14H2,1-2H3 |

InChI-Schlüssel |

YWPSCECSGOKQRM-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCCCCCCCCCCCO |

Kanonische SMILES |

CN(C)C(=O)CCCCCCCCCCCCO |

Key on ui other cas no. |

132787-19-0 |

Synonyme |

Tradecamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.